molecular formula C52H75N13O14 B549217 Angiotensin II acetate CAS No. 68521-88-0

Angiotensin II acetate

Cat. No.: B549217
CAS No.: 68521-88-0
M. Wt: 1106.2 g/mol
InChI Key: VBTZKFAHKJXHBA-PIONDTTLSA-N
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Description

Angiotensin II Acetate, also known as Angiotensin II (Ang II), is an octapeptide hormone that plays a central role in regulating blood pressure. It is a major bioactive peptide within the renin/angiotensin system. This system involves the conversion of angiotensinogen to Angiotensin II via the actions of renin and angiotensin-converting enzyme (ACE). Angiotensin II interacts with specific receptors on cell membranes to exert its effects .

Mechanism of Action

Target of Action

Angiotensin II acetate primarily targets the G-protein-coupled angiotensin II receptor type 1 (AT-1) on vascular smooth muscle cells . This receptor plays a crucial role in the regulation of blood pressure and the balance of salt and water in the body .

Mode of Action

The interaction of this compound with its target receptor, AT-1, stimulates Ca2+/calmodulin-dependent phosphorylation of myosin , which causes smooth muscle contraction . This results in vasoconstriction , leading to an increase in blood pressure .

Biochemical Pathways

This compound is part of the renin-angiotensin-aldosterone system (RAAS) . It is generated from an extended form of angiotensin I, the dodecapeptide angiotensin-(1–12), which is converted to Angiotensin II directly by chymase . This pathway is particularly active in the human heart .

Pharmacokinetics

This compound is metabolized by aminopeptidase A and angiotensin converting enzyme 2 to angiotensin- (2-8) [angiotensin III] and angiotensin- (1-7), respectively, in plasma, erythrocytes, and many major organs . The time to peak is approximately 5 minutes, and the half-life of elimination is less than 1 minute when administered intravenously .

Result of Action

The primary result of this compound’s action is an increase in blood pressure due to vasoconstriction . It also stimulates the release of aldosterone, which leads to sodium retention and potassium loss in the kidneys . This further contributes to the regulation of blood pressure .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications, such as Angiotensin II Receptor Blockers and Angiotensin-Converting Enzyme Inhibitors , can diminish or enhance the therapeutic effect of Angiotensin II . Furthermore, the physiological state of the patient, such as the volume status and the presence of other comorbidities, can also affect the efficacy and stability of this compound .

Biochemical Analysis

Biochemical Properties

Angiotensin II acetate interacts with various enzymes, proteins, and other biomolecules. It is formed by the action of angiotensin-converting enzyme (ACE), which cleaves the C-terminal -His-Leu from the decapeptide, angiotensin I . This compound is a vasoconstrictor, while its precursor is inactive . It plays a crucial role in regulating cardiovascular hemodynamics and cardiovascular structure .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . This compound stimulates angiogenesis and increases microvessel density . It also acts on the adrenal cortex, causing it to release aldosterone, a hormone that causes the kidneys to retain sodium and lose potassium .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to the G-protein-coupled angiotensin II receptor type 1 (AT-1) on vascular smooth muscle cells, stimulating Ca2+/calmodulin-dependent phosphorylation of myosin and causing smooth muscle contraction that results in vasoconstriction . It also activates multiple intracellular signaling cascades, leading to contraction, smooth muscle cell growth, hypertrophy, and cell migration .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, in a study comparing the antihypertensive efficacy of six Angiotensin II receptor blockers, it was found that myocardial oxygen consumption was greater in norepinephrine-treated animals . This suggests that the effects of this compound can vary over time and under different conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on the insulin-sensitizing effects of angiotensin-converting enzyme inhibition in obese mice, it was found that valsartan and losartan were less effective in lowering blood pressure than other drugs, with no significant differences .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is formed by the action of angiotensin-converting enzyme (ACE), which cleaves the C-terminal -His-Leu from the decapeptide, angiotensin I . It also interacts with enzymes such as ACE2, a type I integral membrane protein that functions as a carboxypeptidase .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It acts on the adrenal cortex, causing it to release aldosterone, a hormone that causes the kidneys to retain sodium and lose potassium . This suggests that this compound can influence the distribution of these ions within the body.

Subcellular Localization

It is known that ACE2, a key enzyme in the formation of this compound, is found on the apical surface of epithelial cells . This suggests that this compound may also be localized to similar regions within the cell.

Preparation Methods

Synthetic Routes:: Angiotensin II Acetate can be synthesized through chemical methods. While I don’t have specific synthetic routes for the acetate form, the synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. These methods allow for the sequential addition of amino acids to form the peptide chain.

Industrial Production:: The industrial production of this compound may involve large-scale peptide synthesis, purification, and formulation. detailed industrial methods are proprietary and not widely available.

Chemical Reactions Analysis

Reactions:: Angiotensin II Acetate does not undergo extensive chemical reactions due to its stable peptide structure. it interacts with specific receptors, primarily Angiotensin II type 1 receptor (AT1R) and Angiotensin II type 2 receptor (AT2R).

Major Products:: The primary effect of Angiotensin II is vasoconstriction, which increases blood pressure. Additionally, it stimulates sympathetic nervous activity, enhances aldosterone biosynthesis, and affects renal function. In vascular smooth muscle cells, it induces growth and collagen synthesis (types I and III), leading to vascular and myocardial thickening and fibrosis. Angiotensin II also induces apoptosis .

Scientific Research Applications

Angiotensin II Acetate has diverse applications in scientific research:

    Cardiovascular Research: Studying its effects on blood pressure regulation, vascular remodeling, and cardiac hypertrophy.

    Renal Physiology: Investigating its impact on renal function, fluid balance, and electrolyte homeostasis.

    Neurobiology: Exploring its role in the brain, including effects on cognition and behavior.

    Drug Development: Targeting Angiotensin II receptors for therapeutic interventions.

Comparison with Similar Compounds

Angiotensin II Acetate is unique due to its specific receptor interactions and vasoactive properties. Similar compounds include Angiotensin I, Angiotensin III, and related peptides.

Properties

IUPAC Name

acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H71N13O12.C2H4O2/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66;1-2(3)4/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55);1H3,(H,3,4)/t28-,33-,34-,35-,36-,37-,38-,40-,41-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTZKFAHKJXHBA-PIONDTTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H75N13O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501027705
Record name Angiotensin II monoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1106.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32044-01-2, 68521-88-0
Record name Angiotensin II, 5-L-isoleucine-, monoacetate (salt)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032044012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensin II acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068521880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensin II monoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary mechanisms of action of Angiotensin II acetate, and how does its administration impact patients experiencing vasoplegic syndrome?

A1: this compound is a potent vasoconstrictor that acts as an agonist at angiotensin II receptors. [, ] In cases of vasoplegic syndrome, a condition characterized by low systemic vascular resistance and often unresponsive to conventional vasopressors, this compound demonstrates efficacy. It acts directly on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure. [] A case report highlights its successful use in a patient with severe, pharmacoresistant vasoplegic syndrome following left ventricular assist device implantation. The patient, unresponsive to high doses of norepinephrine and vasopressin, exhibited a rapid increase in blood pressure and improvement in other hemodynamic parameters upon this compound administration. []

Q2: How does this compound influence platelet aggregation, particularly within the cerebral microvasculature, and what is the potential clinical significance of this effect?

A2: Research suggests that this compound may play a role in modulating platelet activity within the cerebral microvasculature. In a study involving mice, pre-treatment with this compound significantly delayed platelet aggregation in injured cerebral arterioles. [] While the precise mechanism was not fully elucidated in the study, the authors propose that the anti-aggregatory effect might be linked to Angiotensin II's ability to stimulate prostacyclin synthesis or release. [] This finding suggests a potential protective role of this compound against ischemic events in the brain.

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